molecular formula C27H24ClF3N2O4 B2695671 3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351600-09-3

3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Cat. No.: B2695671
CAS No.: 1351600-09-3
M. Wt: 532.94
InChI Key: XUGQYOMWJQEHMB-UHFFFAOYSA-N
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Description

Historical Development and Chemical Evolution

The chromeno-oxazinone framework emerged from systematic efforts to hybridize chromene (benzopyran) and oxazine heterocycles, two classes renowned for their biological activities. Early synthetic routes focused on annulation strategies, where chromene precursors were fused with oxazine rings via cyclocondensation reactions. A pivotal advancement occurred in the 2010s with the introduction of metal-free catalytic systems, such as hypervalent iodine reagents, which enabled regioselective construction of the oxazine ring while preserving the chromene backbone.

Table 1: Milestones in Chromeno-Oxazinone Synthesis

Year Innovation Key Reagents/Catalysts Reference
2005 First reported chromeno-oxazinone BF₃·OEt₂-mediated cyclization
2014 TiO₂ nanopowder-catalyzed synthesis Solvent-free, room temperature
2020 Enantioselective halogenation Hypervalent iodine catalysts

Recent developments emphasize sustainability, exemplified by nanocrystalline ZnAl₂O₄-mediated syntheses that achieve fluorescent chromeno-oxazinones in solvent-free conditions. The introduction of trifluoromethyl groups, as seen in the target compound, reflects modern trends in leveraging electron-withdrawing substituents to modulate reactivity and bioavailability.

Classification within Heterocyclic Compound Families

Chromeno[8,7-e]oxazin-4-ones belong to the broader family of annulated O,N-heterocycles , characterized by fused aromatic rings containing oxygen and nitrogen atoms. Their classification is defined by:

  • Ring Fusion Pattern : The chromene (benzopyran) moiety is fused at the C(8)-C(7) bond with a 1,3-oxazin-4-one ring, creating a tricyclic system.
  • Substituent Positioning : Derivatives vary by substituents on the chromene (e.g., 4-chlorophenyl) and oxazine (e.g., trifluoromethyl) rings, which influence electronic and steric properties.
  • Stereochemical Complexity : The framework’s non-planar structure allows for axial chirality, as demonstrated in HPLC-ECD studies of related compounds.

Structural Comparison to Analogues :

  • Chromeno[4,3-e]oxazines : Differ in fusion position (C(4)-C(3)), altering ring strain and π-conjugation.
  • Benzoxazepines : Replace the oxazine’s six-membered ring with a seven-membered azepine, reducing rigidity.

Significance in Medicinal Chemistry Research

Chromeno-oxazinones exhibit broad bioactivity profiles, driven by their ability to interact with enzymes and receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions. The target compound’s 4-chlorophenyl and trifluoromethyl groups enhance lipid solubility and metabolic stability, while the pyridinylmethyl substituent introduces potential metal-coordination sites.

Table 2: Biological Activities of Chromeno-Oxazinone Derivatives

Compound Class Activity Mechanism Reference
3-Amino-flavan-4-ol derivatives Antiproliferative (IC₅₀ ≤ 2 µM) Apoptosis via ceramidase inhibition
Halogenated oxazolines Antimicrobial Membrane disruption
Fluorescent chromeno-oxazinones Diagnostic imaging ESIPT-mediated fluorescence

The structural analogy to lamellarins—natural alkaloids with antitumor properties—further underscores their therapeutic potential. Computational studies suggest that the trifluoromethyl group in the target compound may enhance binding affinity to kinase targets by inducing dipole interactions.

Position within Oxazine Derivative Literature

Chromeno[8,7-e]oxazin-4-ones occupy a niche within oxazine literature, distinguished by their fused chromene system. Compared to simpler 1,3-oxazines, their extended conjugation enables unique photophysical properties, such as large Stokes shifts (>150 nm), making them valuable in optoelectronic applications.

Key Differentiators :

  • Synthetic Accessibility : Metal-free methods (e.g., TiO₂ nanopowder catalysis) offer greener alternatives to traditional Rh- or Pd-mediated routes.
  • Structural Diversity : Annulation at the C(8)-C(7) position allows for sterically hindered substitutions, inaccessible in non-fused oxazines.
  • Biological Relevance : The chromene moiety’s inherent antioxidant activity synergizes with the oxazine’s enzyme-inhibitory potential, as seen in dual-acting anticancer agents.

Recent reviews highlight chromeno-oxazinones as "privileged scaffolds" for multitarget drug design, bridging flavonoid-based natural products and synthetic heterocycles.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O3.C3H8O/c25-16-3-1-15(2-4-16)20-21(31)17-5-6-19-18(22(17)33-23(20)24(26,27)28)12-30(13-32-19)11-14-7-9-29-10-8-14;1-3(2)4/h1-10H,11-13H2;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGQYOMWJQEHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.C1C2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The presence of a trifluoromethyl group and a chlorophenyl moiety enhances its lipophilicity and potentially its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar chromeno compounds exhibit significant antimicrobial properties. For instance, studies have shown that chromeno derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis .

Antioxidant Properties

The antioxidant activity of chromeno derivatives has been evaluated using assays like DPPH radical scavenging. Compounds with structural similarities to our target compound have demonstrated considerable antioxidant potential, suggesting that it may also exhibit similar protective effects against oxidative stress .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. This inhibition may lead to reduced inflammation and associated diseases .
  • Receptor Interaction : The structure suggests potential interactions with various receptors involved in neurotransmission and cellular signaling. For instance, docking studies indicate favorable binding interactions with dopamine receptors .
  • Radical Scavenging : The presence of electron-withdrawing groups like trifluoromethyl enhances the ability to neutralize free radicals, contributing to its antioxidant capacity .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against multiple pathogens using an agar diffusion method. Results indicated significant inhibition zones comparable to standard antibiotics .
  • Antioxidant Evaluation : A series of chromeno derivatives were tested for their antioxidant activity using the DPPH assay. The most active compound showed an IC50 value of 2.07 μM, indicating strong radical scavenging capabilities .

Data Summary

Activity Type Tested Compound IC50/Minimum Inhibitory Concentration (MIC) Reference
AntimicrobialChromeno derivativeVaries by strain (e.g., E. coli MIC = 10 μg/mL)
AntioxidantChromeno derivativeIC50 = 2.07 μM
COX InhibitionSimilar chromeno compoundsIC50 = 5.4 μM
LOX InhibitionSimilar chromeno compoundsIC50 = 7.7 μM

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions:

  • Oxidation : Can be oxidized using reagents like potassium permanganate.
  • Reduction : Capable of undergoing reduction in the presence of palladium catalysts.
  • Substitution Reactions : Engages in nucleophilic substitution at the chlorophenyl group.

These properties make it valuable for developing new synthetic methodologies in organic chemistry.

Biology

The biological activity of this compound is notable due to its potential as an enzyme inhibitor . It demonstrates interactions with various biological targets:

  • Enzyme Mechanisms : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Preliminary studies suggest it may affect pathways related to cancer cell proliferation and inflammation.

Medicine

In medicinal chemistry, the compound's pharmacological activities are under investigation:

  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Anticancer Activity : Early-stage research indicates it may inhibit tumor growth through specific molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Differences Source
Target Compound 3-(4-chlorophenyl), 9-(pyridin-4-ylmethyl), 2-(trifluoromethyl) C₂₆H₂₀ClF₃N₂O₃ 530.90 N/A Reference compound
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazinone 9-(thiophen-2-ylmethyl) instead of pyridinylmethyl C₂₃H₁₇ClN₂O₃S 460.91 N/A Thiophene vs. pyridine ring; reduced polarity
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazinone 3-(3,4-dimethoxyphenyl), 9-(4-hydroxybutyl) C₂₅H₂₅F₃N₂O₆ 542.47 154–156 Hydrophilic hydroxybutyl chain; methoxy groups enhance solubility
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazinone 4-fluorophenyl instead of 4-chlorophenyl C₂₃H₂₀F₄N₂O₄ 488.41 137–139 Fluorine’s smaller size alters steric/electronic effects
3-Phenyl-9-(pyridin-4-ylmethyl)-chromeno-oxazinone 3-phenyl (no Cl) C₂₆H₂₂N₂O₄ 430.50 N/A Lack of chloro and trifluoromethyl groups reduces stability

Table 2: Functional Group Impact on Properties

Group Role Example Compound Observed Effect
Trifluoromethyl (CF₃) Electron-withdrawing, lipophilicity enhancer Target Compound Increases metabolic stability; may improve membrane permeability
4-Chlorophenyl Hydrophobic/halogen bonding Target Compound Enhances binding to aromatic pockets in enzymes/receptors
Pyridin-4-ylmethyl Polar, hydrogen-bond acceptor Target Compound Improves aqueous solubility vs. thiophene analogs
Hydroxybutyl Hydrophilic chain 3-(3,4-Dimethoxyphenyl) analog Lowers melting point (154–156°C) vs. non-polar substituents

Research Findings and Analysis

Substituent Effects on Solubility and Melting Points

  • The pyridin-4-ylmethyl group in the target compound likely improves solubility compared to the thiophen-2-ylmethyl analog due to the pyridine ring’s hydrogen-bonding capacity .
  • The hydroxybutyl chain in compounds reduces melting points (137–166°C) by introducing flexibility and disrupting crystal packing .

Impact of Halogen Substituents

  • Replacing 4-chlorophenyl with 4-fluorophenyl (i) lowers the melting point by ~17°C, reflecting fluorine’s smaller van der Waals radius and weaker intermolecular interactions .

Trifluoromethyl Group’s Role The CF₃ group in the target compound and analogs enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated derivatives .

Synthetic Challenges The propan-2-ol in the target compound’s formulation may act as a crystallization solvent, as seen in analogous chromeno-oxazinone syntheses .

Q & A

[Basic] What synthetic routes are recommended for preparing this compound, and which reaction conditions critically influence yield?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps:

  • Step 1: Coupling of 4-chlorophenyl derivatives with pyridinylmethyl groups under alkaline conditions (e.g., NaOH in dichloromethane) to form intermediates .
  • Step 2: Cyclization using trifluoromethylating agents (e.g., TFAA) to construct the chromeno-oxazine core.
  • Critical Conditions:
    • Temperature: Controlled heating (60–80°C) to avoid side reactions.
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    • Catalysts: Pd-based catalysts for cross-coupling steps improve regioselectivity .
      Yield Optimization: Monitor intermediates via TLC and adjust stoichiometry of trifluoromethyl sources to minimize byproducts .

[Basic] Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 658 [M+H]+) and retention time (e.g., 1.57 minutes under SMD-TFA05 conditions) to verify purity (>95%) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and pyridinylmethyl protons (δ 4.5–5.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the chromeno-oxazine core .
  • X-ray Crystallography: Validate stereochemistry and crystal packing for polymorph identification .

[Advanced] How can Bayesian optimization improve reaction yields in synthesizing this compound?

Methodological Answer:
Bayesian optimization efficiently explores high-dimensional parameter spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experiments:

  • Step 1: Define variables (e.g., 60–100°C, 0.5–5 mol% catalyst).
  • Step 2: Use Gaussian process regression to model yield as a function of parameters.
  • Step 3: Iteratively select optimal conditions via acquisition functions (e.g., Expected Improvement).
    Case Study: A 30% yield increase was achieved in similar chromeno-oxazine derivatives by optimizing trifluoromethylation steps using this approach .

[Advanced] How can researchers resolve discrepancies in HPLC retention times during purity assessment?

Methodological Answer:
Discrepancies often arise from column degradation or mobile phase variability:

  • Troubleshooting:
    • Column Calibration: Use reference standards (e.g., EP 4 374 877 A2 compounds) to verify retention times .
    • Mobile Phase pH: Adjust pH (e.g., 2.5–3.5 with TFA) to stabilize ionization states .
    • Column Temperature: Maintain isothermal conditions (±1°C) to ensure reproducibility .
  • Alternative Methods: Cross-validate with LCMS to distinguish co-eluting impurities .

[Basic] What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation:
    • Chlorophenyl Derivatives: Use fume hoods and PPE (gloves, goggles) to prevent dermal exposure .
    • Propan-2-ol Co-solvent: Store in explosion-proof refrigerators (flash point: 12°C) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TFAA residues) with NaHCO₃ before disposal .

[Advanced] What computational methods predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase or GPCR libraries. Focus on the pyridinylmethyl group’s interaction with ATP-binding pockets .
  • QSAR Modeling: Train models on chromeno-oxazine derivatives with known IC₅₀ values to predict inhibitory activity .
  • MD Simulations: Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) for prioritized targets .

[Advanced] How to analyze the chromeno-oxazine core’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stress Testing: Incubate at pH 1–13 (37°C, 72 hours) and monitor degradation via UPLC .
    • Thermal Analysis (TGA/DSC): Identify decomposition temperatures (>200°C) and hygroscopicity risks .
  • Mechanistic Insights: Oxidative degradation of the oxazinone ring is pH-dependent; stabilize with antioxidants (e.g., BHT) in acidic conditions .

[Basic] How to confirm the presence of the trifluoromethyl group experimentally?

Methodological Answer:

  • ¹⁹F NMR: A singlet at δ -60 to -70 ppm confirms the CF₃ group .
  • Elemental Analysis: Match calculated vs. observed %F (theoretical: ~19.2%) .
  • IR Spectroscopy: Detect C-F stretching vibrations at 1100–1200 cm⁻¹ .

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